molecular formula C8H7N3O5 B14069404 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol CAS No. 66770-00-1

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol

Katalognummer: B14069404
CAS-Nummer: 66770-00-1
Molekulargewicht: 225.16 g/mol
InChI-Schlüssel: OCYYQIDPANXDEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol is a fluorescent compound widely used in various scientific research fields. It is known for its ability to act as a fluorescent tracer, making it valuable in biological and chemical studies. The compound’s unique structure allows it to be used in monitoring glucose uptake in cells, among other applications.

Vorbereitungsmethoden

The synthesis of 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol typically involves the reaction of D-glucosamine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl). This reaction is carried out under specific conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.

    Reduction: Reduction reactions can alter the nitro group, affecting the compound’s fluorescence properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol has a wide range of scientific research applications:

Wirkmechanismus

The compound exerts its effects primarily through its fluorescent properties. When introduced into biological systems, it can be taken up by cells and emit fluorescence under specific conditions. This fluorescence can be detected and measured, providing valuable information about cellular processes. The molecular targets and pathways involved include glucose transporters and metabolic pathways related to glucose uptake .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol include:

Eigenschaften

CAS-Nummer

66770-00-1

Molekularformel

C8H7N3O5

Molekulargewicht

225.16 g/mol

IUPAC-Name

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethanol

InChI

InChI=1S/C8H7N3O5/c12-3-4-15-6-2-1-5(11(13)14)7-8(6)10-16-9-7/h1-2,12H,3-4H2

InChI-Schlüssel

OCYYQIDPANXDEN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NON=C2C(=C1)OCCO)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.